ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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Overview
Description
Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[5,1-c][1,2,4]triazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles or amidines under acidic or basic conditions.
Introduction of the ethyl and phenyl groups: These groups can be introduced via alkylation and arylation reactions using suitable alkyl halides and aryl halides in the presence of a base.
Formation of the (E)-2-(dimethylamino)ethenyl group: This step involves the reaction of the intermediate compound with dimethylamine and an appropriate aldehyde or ketone under basic conditions to form the enamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate: This compound differs by the presence of a methyl group instead of an ethyl group.
Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-(4-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate: This compound has a methyl-substituted phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it a versatile compound for various applications.
Biological Activity
Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The compound can be synthesized through various methods involving the reaction of pyrazolo-triazine derivatives with dimethylaminobenzaldehyde. The synthesis typically involves the formation of a double bond between the nitrogen-containing heterocyclic ring and the dimethylamino group, which enhances its reactivity and biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably, it has shown significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound exhibited an IC50 value of 3.89 µM, indicating potent activity against breast cancer cells compared to doxorubicin .
- Hepatocellular Carcinoma : Research demonstrated that derivatives of this compound also possess significant activity against liver cancer cells, suggesting a broad spectrum of anticancer efficacy .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In one study, it demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at a minimum inhibitory concentration (MIC) of 256 µg/mL . This broad-spectrum antibacterial activity indicates potential applications in treating bacterial infections.
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its activity may be linked to:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells through intrinsic pathways.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on MCF-7 Cells : A detailed examination revealed that treatment with the compound led to increased apoptosis markers and reduced cell viability.
- Antibacterial Efficacy : In vitro assays confirmed that derivatives exhibited significant antibacterial activity against resistant strains of bacteria.
Data Summary
Biological Activity | Cell Line/Organism | IC50/MIC Value |
---|---|---|
Anticancer | MCF-7 | 3.89 µM |
Antibacterial | E. coli | 256 µg/mL |
Antibacterial | S. aureus | 256 µg/mL |
Properties
Molecular Formula |
C20H23N5O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C20H23N5O2/c1-5-15-17(14-10-8-7-9-11-14)19-22-21-18(20(26)27-6-2)16(25(19)23-15)12-13-24(3)4/h7-13H,5-6H2,1-4H3/b13-12+ |
InChI Key |
SGIDNRCGSTZPOQ-OUKQBFOZSA-N |
Isomeric SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OCC)/C=C/N(C)C |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OCC)C=CN(C)C |
Origin of Product |
United States |
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